idarubicin hydrochloride

Description

Properties

IUPAC Name |

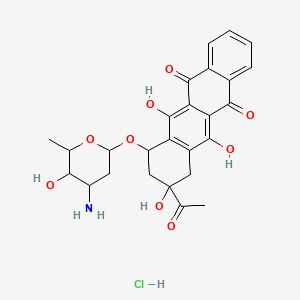

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHPTYWUBOQMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Idarubicin Hydrochloride in Acute Myeloid Leukemia: A Technical Guide to the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] For decades, the standard of care for induction chemotherapy has been a combination regimen, frequently "7+3," which involves cytarabine (B982) and an anthracycline.[1][2] Idarubicin (B193468) hydrochloride, a synthetic anthracycline antibiotic and a derivative of daunorubicin (B1662515), is a cornerstone of this therapeutic approach.[3][4] Its superior potency, higher lipophilicity for enhanced cellular uptake, and ability to overcome certain resistance mechanisms have established it as a critical agent in the treatment of AML.[4][5][6]

This technical guide provides an in-depth exploration of the core mechanisms through which idarubicin exerts its potent antileukemic effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanisms of Antileukemic Action

Idarubicin's efficacy in AML stems from a multi-pronged assault on leukemic cells, primarily targeting DNA integrity and cellular replication machinery.[7]

DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action for idarubicin is its function as a potent DNA topoisomerase II inhibitor.[5][7][8] The process begins with the planar ring structure of the idarubicin molecule inserting itself, or intercalating, between DNA base pairs.[3] This physical intercalation distorts the DNA double helix, thereby disrupting DNA replication and transcription processes.[7]

Crucially, this DNA binding allows idarubicin to trap the nuclear enzyme topoisomerase II. This enzyme is essential for managing DNA topology during replication by creating transient double-strand breaks to relieve torsional strain.[6][7] Idarubicin stabilizes the covalent intermediate of this process, known as the "cleavable complex," where topoisomerase II is bound to the broken DNA ends.[6][7] By preventing the re-ligation of these breaks, idarubicin leads to the accumulation of permanent, irreversible DNA double-strand breaks.[7][9] Studies have shown that idarubicin and its active metabolite, idarubicinol, predominantly form cleavable complexes with the topoisomerase IIα isoform.[6] The persistence of these complexes after drug removal may be linked to idarubicin's heightened effectiveness compared to other anthracyclines.[6]

Induction of Cell Cycle Arrest and Apoptosis

The extensive DNA damage induced by idarubicin triggers a robust cellular stress response.[7] DNA damage sensors activate cell cycle checkpoints, particularly at the G2/M and S phases, to halt cell division and allow for DNA repair.[7] However, when the damage is overwhelming and irreparable, the cell is directed towards programmed cell death, or apoptosis.[7][8] This is the ultimate and desired outcome of the therapy in rapidly proliferating cancer cells.[7]

The apoptotic cascade initiated by idarubicin involves the activation of key executioner proteins. In human leukemic cells, idarubicin-induced DNA breaks are correlated with a reduction in mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3, which are critical mediators of the intrinsic apoptotic pathway.[10]

Generation of Reactive Oxygen Species (ROS)

Like other anthracyclines, idarubicin's chemical structure includes a quinone moiety that can participate in redox cycling.[7] This process can generate free radicals and reactive oxygen species (ROS), which contribute to cellular damage through lipid peroxidation and protein oxidation, adding another layer of cytotoxicity.[3][7] It has been demonstrated that idarubicin induces oxidative DNA damage, measured by the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), particularly in the presence of copper (II), a metal often found in elevated concentrations in cancer patients.[11]

However, the direct role of ROS in idarubicin-induced apoptosis is debated. One study in a T-lymphoblastic leukemia cell line found that ROS generation and apoptosis are separate, parallel events, with ROS not being a prerequisite for the apoptotic process.[10] In that model, inhibiting caspases blocked apoptosis but actually enhanced ROS generation, suggesting the two pathways are not directly sequential.[10]

Quantitative Efficacy Data

The potency of idarubicin has been quantified in both preclinical and clinical settings.

Table 1: In Vitro Cytotoxicity of Idarubicin in Myeloid Leukemia Cell Lines

| Cell Line | IC50 (nM) | Drug(s) | Assay Duration | Source |

| Panel of 6 AML Cell Lines | 2.6 - 17.8 | Idarubicin | Not Specified | [12] |

| HL-60 | 5.0 - 10.0 (approx.) | Idarubicin | 72 hours | [13][14] |

| K562 | 8.1 | Idarubicin | Not Specified | [12] |

| Kasumi-1 | 2.6 | Idarubicin | Not Specified | [12] |

| MOLM-13 | < 1.0 | Idarubicin | 72 hours | [15] |

| OCI-AML3 | 3.2 | Idarubicin | Not Specified | [12] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Clinical Remission Rates for Idarubicin-Based Regimens in AML

| Patient Population | Regimen | Complete Remission (CR) Rate | Source |

| Untreated Adult AML | Idarubicin + Cytarabine (+/- Etoposide) | >80% | [4] |

| Refractory/Relapsed AML | Idarubicin + Cytarabine (+/- other agents) | 46% | [4] |

| Refractory/Relapsed AML/ALL | Idarubicin + Intermediate Dose Cytarabine | 70% | [4] |

| Adult AML (<60 years) | Idarubicin (12-13 mg/m²) vs. Daunorubicin (45-50 mg/m²) + Cytarabine | Significantly improved CR rates for Idarubicin | [16] |

Signaling Pathways and Visualizations

The mechanisms of idarubicin converge on critical cellular pathways that control cell fate.

Caption: Core mechanism of action for Idarubicin in AML.

Caption: Downstream signaling to apoptosis post-Idarubicin action.

Illustrative Experimental Protocols

Validating the mechanism and efficacy of idarubicin relies on a suite of established in vitro assays.

Protocol: Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[17] It is commonly employed to determine the IC50 value of a cytotoxic compound.

Methodology:

-

Cell Seeding: AML cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.

-

Drug Treatment: Cells are treated with a serial dilution of idarubicin hydrochloride for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

Analysis: Absorbance values are plotted against drug concentration to generate a dose-response curve, from which the IC50 value is calculated.

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Protocol: Analysis of Apoptosis by Annexin V/PI Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method to quantify apoptosis.

Methodology:

-

Cell Culture and Treatment: AML cells are treated with idarubicin for a defined period to induce apoptosis.

-

Cell Harvesting: Cells are harvested and washed with a binding buffer.

-

Staining: Cells are resuspended in binding buffer containing fluorescently-labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument detects the fluorescence signals from each cell, allowing for the differentiation of cell populations.

-

Data Analysis: The data is typically displayed as a quadrant plot, separating cells into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Quadrant logic for flow cytometry apoptosis analysis.

Mechanisms of Resistance

Despite its efficacy, resistance to idarubicin can develop, which is a primary cause of treatment failure.[18][19]

-

Drug Efflux: A major mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by MDR1), which actively pump chemotherapeutic agents out of the cell.[20] While idarubicin is known to be less affected by P-gp than daunorubicin, high expression can still contribute to resistance.[13][17][21]

-

Altered Apoptotic Signaling: Mutations in key tumor suppressor genes, such as p53, can disable the apoptotic machinery, allowing cells to survive despite significant DNA damage.[2]

-

Cell Cycle State: Leukemic cells that are induced into a quiescent or arrested state (G0/G1 phase) by other agents may exhibit increased resistance to idarubicin-induced apoptosis.[9][22]

Conclusion

This compound remains a vital component of AML therapy due to its potent, multifaceted mechanism of action. Its ability to efficiently intercalate into DNA and poison topoisomerase II leads to catastrophic DNA damage, triggering cell cycle arrest and apoptosis in leukemic blasts. While contributing factors like ROS generation add to its cytotoxicity, the core of its efficacy lies in the induction of irreversible DNA double-strand breaks. Understanding these detailed mechanisms, along with the pathways of resistance, is paramount for developing novel combination strategies and overcoming treatment failure in acute myeloid leukemia.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Idarubicin in the treatment of acute leukemias. An overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Oncology [pharmacology2000.com]

- 9. Modulation of idarubicin-induced apoptosis in human acute myeloid leukemia blasts by all-trans retinoic acid, 1,25(OH)2 vitamin D3, and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Generation of reactive oxygen species is not involved in idarubicin-induced apoptosis in human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. 350-Induction 7-3 Ida (cytarabine and iDArubicin) | eviQ [eviq.org.au]

- 17. Cytotoxicity of adriamycin, idarubicin, and vincristine in acute myeloid leukemia: chemosensitization by verapamil in relation to P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]

- 21. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Idarubicin Hydrochloride Topoisomerase II Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic, is a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[1][2][3] This guide provides a comprehensive technical overview of the idarubicin-mediated topoisomerase II inhibition pathway, detailing the molecular interactions, downstream signaling cascades, and key experimental methodologies used in its characterization. Quantitative data are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this crucial anti-cancer agent.

Core Mechanism of Action: Topoisomerase II Poisoning and DNA Intercalation

Idarubicin exerts its cytotoxic effects through a dual mechanism that ultimately leads to catastrophic DNA damage in rapidly proliferating cancer cells.

1.1. DNA Intercalation: Idarubicin's planar tetracyclic ring structure enables it to intercalate between DNA base pairs, distorting the helical structure.[1] This physical insertion interferes with the processes of DNA replication and transcription.[1][3]

1.2. Topoisomerase II Inhibition: The primary and most critical mechanism is the inhibition of topoisomerase II. This enzyme resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs). Idarubicin stabilizes the covalent intermediate of this reaction, known as the "cleavable complex," where topoisomerase II is covalently bound to the 5' ends of the DNA.[1][4] By preventing the re-ligation of these breaks, idarubicin effectively converts topoisomerase II into a cellular poison that generates permanent DSBs.[1][4][5]

The formation of this ternary idarubicin-DNA-topoisomerase II complex is sequence-selective, with a preference for the sequence 5'-(A)TA/(A)-3'.[6]

Downstream Cellular Consequences and Signaling Pathways

The accumulation of idarubicin-induced DNA double-strand breaks triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

2.1. Cell Cycle Arrest: The presence of extensive DNA damage activates cell cycle checkpoints, primarily at the G2/M transition and in the S phase.[1] This arrest provides the cell an opportunity to repair the damage. However, the overwhelming and irreparable nature of the DNA breaks induced by idarubicin pushes the cell towards apoptosis.[1]

2.2. Apoptotic Signaling Pathway: Idarubicin-induced apoptosis is a complex process involving multiple signaling pathways. The DNA damage triggers the activation of the intrinsic apoptotic pathway, characterized by:

-

Mitochondrial Membrane Depolarization: A time-dependent loss of the mitochondrial membrane potential.[7]

-

Caspase Activation: Sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7][8]

-

Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards apoptosis.[9]

2.3. Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, idarubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[1] These ROS contribute to cellular damage by inducing oxidative stress, lipid peroxidation, and further DNA damage.[1][9] However, some studies suggest that ROS generation and apoptosis are separate events, with ROS production not being a prerequisite for idarubicin-induced apoptosis.[8]

2.4. mTOR-Dependent Cytotoxic Autophagy: Recent evidence suggests that idarubicin can also induce mTOR-dependent cytotoxic autophagy in leukemic cells, contributing to its cell-killing effects.[10]

Quantitative Data: In Vitro Cytotoxicity of Idarubicin

The following tables summarize the cytotoxic activity of idarubicin in various cancer cell lines, providing key quantitative data for comparative analysis.

Table 1: IC50 Values of Idarubicin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (idarubicin) | Reference |

| MCF-7 | Breast Cancer | 3.3 ± 0.4 ng/mL | [3][11] |

| MCF-7 (spheroids) | Breast Cancer | 7.9 ± 1.1 ng/mL | [3][11] |

| K562 | Chronic Myelogenous Leukemia | 4.7 ± 1.3 nM | [12] |

| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | [13] |

| MOLM-14 | Acute Myeloid Leukemia | 2.6 ± 0.9 nM | [12] |

| NALM-6 | B-cell Precursor Leukemia | 12 nM | [14] |

Table 2: Comparative Cytotoxicity of Idarubicin and Doxorubicin

| Cell Line | IC50 (Daunorubicin) | IC50 (Idarubicin) | IC50 Ratio (DNR:IDA) | Reference |

| K562 | 21.7 ± 5.6 nM | 4.7 ± 1.3 nM | 4.57 | [12] |

| MOLM-14 | 8.1 ± 1.2 nM | 2.6 ± 0.9 nM | 3.05 | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of idarubicin's mechanism of action.

4.1. Topoisomerase II-Mediated DNA Cleavage Assay (Plasmid-Based)

Objective: To determine the ability of idarubicin to stabilize the topoisomerase II-DNA cleavable complex, resulting in the linearization of supercoiled plasmid DNA.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer

-

Idarubicin hydrochloride stock solution

-

10% Sodium dodecyl sulfate (B86663) (SDS)

-

Proteinase K

-

6x DNA loading dye

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

Protocol:

-

In a microcentrifuge tube, assemble the reaction mixture containing 1x topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of idarubicin.

-

Initiate the reaction by adding purified topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 10% SDS.

-

Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the protein.

-

Add 6x DNA loading dye to the reaction mixture.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis in 1x TAE buffer.

-

Visualize the DNA bands under UV illumination. The appearance of a linear DNA band indicates the formation of a stable cleavable complex.

4.2. Cellular DNA Intercalation Assay (Fluorescence Resonance Energy Transfer - FRET)

Objective: To quantify the intercalation of idarubicin into the DNA of living cells using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Hoechst 33342

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with appropriate laser and filter sets

Protocol:

-

Culture cells to the desired density.

-

Treat the cells with varying concentrations of idarubicin for a specified time.

-

Incubate the cells with Hoechst 33342, a DNA-binding dye that will serve as the FRET donor.

-

Wash the cells with PBS.

-

Resuspend the cells in PBS for flow cytometric analysis.

-

Analyze the cells using a flow cytometer, exciting the Hoechst 33342 and measuring the emission of both Hoechst 33342 and idarubicin (the acceptor).

-

An increase in the idarubicin fluorescence upon Hoechst 33342 excitation indicates FRET, and thus, intercalation.

4.3. Apoptosis Detection by TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with idarubicin.

Materials:

-

Cells cultured on coverslips or slides

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs)

-

Stop/Wash buffer

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Protocol:

-

Treat cells with idarubicin for the desired time to induce apoptosis. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.[15]

-

Fix the cells with fixation buffer for 15-30 minutes at room temperature.[15]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-15 minutes on ice.[15]

-

Wash the cells with PBS.

-

Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes.[15]

-

Stop the reaction by adding the stop/wash buffer.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

4.4. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of idarubicin on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium

-

PBS

-

Trypsin-EDTA

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with idarubicin for various time points.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[16]

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[16]

-

Analyze the cells using a flow cytometer, measuring the red fluorescence of PI.

-

The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Idarubicin's mechanism of action leading to apoptosis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generation of reactive oxygen species is not involved in idarubicin-induced apoptosis in human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

- 15. clyte.tech [clyte.tech]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the DNA Intercalation Process of Idarubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic, is a cornerstone in the chemotherapeutic treatment of various hematological malignancies. Its primary mechanism of action involves the intercalation into DNA, a process that triggers a cascade of cellular events culminating in apoptosis of cancer cells. This technical guide provides a comprehensive overview of the DNA intercalation process of idarubicin, detailing its molecular interactions, the resultant cellular consequences, and the experimental methodologies employed to elucidate these mechanisms. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using detailed diagrams.

Core Mechanism of Idarubicin-DNA Intercalation

Idarubicin, a 4-demethoxy derivative of daunorubicin (B1662515), possesses a planar tetracyclic ring structure that facilitates its insertion between the base pairs of the DNA double helix. This non-covalent interaction, known as intercalation, physically distorts the DNA structure, leading to the unwinding of the helix and an increase in its length.[1][2] The primary consequences of this physical disruption are the inhibition of DNA replication and transcription.

A crucial aspect of idarubicin's cytotoxic effect is its interference with the function of topoisomerase II.[3][4] This essential enzyme is responsible for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks. Idarubicin stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the cleaved DNA strands.[3][5] This stabilization of the "cleavable complex" leads to the accumulation of permanent DNA double-strand breaks, a form of damage that is highly toxic to the cell.[3][5]

Beyond its direct impact on DNA and topoisomerase II, idarubicin's mechanism also involves the generation of reactive oxygen species (ROS) through the redox cycling of its quinone moiety.[6] This oxidative stress contributes to further DNA damage and cellular injury, ultimately activating apoptotic signaling pathways.[6]

Quantitative Data on Idarubicin-DNA Interaction

The interaction between idarubicin and DNA has been quantified using various biophysical techniques. The following tables summarize key binding parameters and cytotoxic concentrations reported in the literature.

Table 1: Thermodynamic and Binding Constants for Idarubicin-DNA Interaction

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 5.14 x 10⁵ M⁻¹ | UV-VIS Spectrophotometry | [7] |

| Binding Constant (K) | 5.8 x 10⁵ M⁻¹ | Fluorescence Spectroscopy | [7] |

| Enthalpy (ΔH) | 1.95 x 10⁴ J mol⁻¹ | Not Specified | [8] |

| Entropy (ΔS) | 1.52 x 10² J mol⁻¹ K⁻¹ | Not Specified | [8] |

| Gibbs Free Energy (ΔG) | -2.51 x 10⁴ J mol⁻¹ | Not Specified | [8] |

Table 2: In Vitro Cytotoxicity and Topoisomerase II Inhibition of Idarubicin

| Cell Line | IC₅₀ Value | Parameter | Reference |

| MCF-7 (monolayers) | 3.3 ± 0.4 ng/mL | Cytotoxicity | [4] |

| MCF-7 (spheroids) | 7.9 ± 1.1 ng/mL | Cytotoxicity | [4] |

| MCF-7 | ~0.01 µM | Cytotoxicity | [4] |

| NALM-6 | 12 nM | Cytotoxicity | [9] |

| HL-60 | 19 nM | Topoisomerase II Inhibition | [10] |

Experimental Protocols

The study of idarubicin-DNA interactions relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy for Binding Constant Determination

This protocol outlines the use of fluorescence quenching to determine the binding constant of idarubicin to DNA.

-

Preparation of Solutions:

-

Prepare a stock solution of idarubicin hydrochloride in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically by measuring the absorbance at 260 nm.

-

Prepare a series of solutions with a fixed concentration of idarubicin and increasing concentrations of DNA.

-

-

Fluorescence Measurements:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of each solution. The excitation wavelength for idarubicin is typically around 485 nm, with emission maxima observed around 555 nm.

-

Record the fluorescence intensity at the emission maximum for each sample.

-

-

Data Analysis:

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is employed to investigate changes in DNA conformation upon idarubicin binding.[2][12][13]

-

Sample Preparation:

-

Prepare solutions of DNA and idarubicin-DNA complexes at various molar ratios in a low-salt buffer to minimize interference.

-

-

CD Spectra Acquisition:

-

Record the CD spectra of the DNA and the idarubicin-DNA complexes in the far-UV region (typically 200-320 nm) using a CD spectropolarimeter.

-

The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.[14]

-

-

Interpretation of Results:

-

Changes in the intensity and position of these bands upon idarubicin binding indicate alterations in the DNA secondary structure. An increase in the positive band and a decrease in the negative band can suggest a shift towards an A-like conformation or other distortions of the B-form helix.[14]

-

DNase I Footprinting for Sequence Specificity

DNase I footprinting is used to identify the specific DNA sequences where idarubicin binds and protects the DNA from enzymatic cleavage.[15][16][17][18][19]

-

Probe Preparation:

-

A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.

-

-

Binding Reaction:

-

The labeled DNA probe is incubated with varying concentrations of idarubicin to allow for binding. A control reaction without idarubicin is also prepared.

-

-

DNase I Digestion:

-

A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone. The regions of DNA where idarubicin is bound will be protected from cleavage.

-

-

Gel Electrophoresis and Analysis:

-

The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

The gel is then visualized (e.g., by autoradiography). The "footprint" appears as a gap in the ladder of DNA fragments in the lanes containing idarubicin, corresponding to the protected binding site.

-

Visualization of Cellular Pathways and Workflows

Signaling Pathways

The DNA damage induced by idarubicin activates complex signaling networks that determine the cell's fate.

References

- 1. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural investigation of idarubicin-DNA interaction: spectroscopic and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imatinib inhibits inactivation of the ATM/ATR signaling pathway and recovery from adriamycin/doxorubicin-induced DNA damage checkpoint arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

- 10. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. DNase I footprinting [gene.mie-u.ac.jp]

- 16. research.fredhutch.org [research.fredhutch.org]

- 17. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 18. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 19. mybiosource.com [mybiosource.com]

Preclinical In Vitro Efficacy of Idarubicin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro studies of idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid leukemia (AML). This document details the core mechanisms of action, summarizes cytotoxic activity, and provides detailed experimental protocols for key assays.

Core Mechanism of Action

Idarubicin hydrochloride exerts its cytotoxic effects through a multi-faceted approach, primarily targeting the replication and viability of rapidly dividing cancer cells. Its primary mechanisms of action include:

-

DNA Intercalation and Topoisomerase II Inhibition: As a lipophilic analogue of daunorubicin (B1662515), idarubicin readily penetrates cell membranes and intercalates into the DNA double helix.[1][2] This physical insertion distorts the DNA structure, interfering with the processes of replication and transcription.[1] Crucially, idarubicin stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological stress during replication.[1][3] This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[3]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in idarubicin's structure can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals.[4][5] This increase in oxidative stress contributes to cellular damage, including lipid peroxidation and further DNA damage, ultimately triggering apoptotic pathways.[4][6]

-

Induction of Apoptosis: The accumulation of DNA damage and cellular stress activates intrinsic apoptotic signaling cascades.[6][7] Idarubicin has been shown to induce a time-dependent loss of mitochondrial membrane potential, a key event in the mitochondrial pathway of apoptosis.[7][8] This is followed by the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, which orchestrate the dismantling of the cell.[8][9]

-

Cell Cycle Arrest: By inducing DNA damage, idarubicin activates cell cycle checkpoints, leading to cell cycle arrest, primarily in the G2/M phase.[10] This pause in the cell cycle can provide an opportunity for DNA repair; however, if the damage is too extensive, the cell is directed towards apoptosis.

Quantitative Data Presentation: Cytotoxicity

The in vitro cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| MCF-7 | Breast Adenocarcinoma | 3.3 ± 0.4 ng/mL (~0.01 µM) | [1] |

| K562 | Chronic Myelogenous Leukemia | 0.002 µM (2 nM) | [8] |

| K562 | Chronic Myelogenous Leukemia | 4.7 ± 1.3 nM | [11] |

| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | [12] |

| NALM-6 | Acute Lymphoblastic Leukemia | 12 nM | [13] |

| HL-60 | Acute Promyelocytic Leukemia | 8.1 nM (Daunorubicin IC50) | [1] |

| MOLM-13 | Acute Myeloid Leukemia | 4.2 nM | [1] |

| MOLM-14 | Acute Myeloid Leukemia | 2.6 ± 0.9 nM | [11] |

| OCI-AML3 | Acute Myeloid Leukemia | 17.8 nM | [1] |

| Kasumi-1 | Acute Myeloid Leukemia | 10.3 nM | [1] |

| KG-1 | Acute Myeloid Leukemia | 5.2 nM | [1] |

| ME-1 | Acute Myeloid Leukemia | 11.6 nM | [1] |

| U937 | Histiocytic Lymphoma | Not specified | |

| THP-1 | Acute Monocytic Leukemia | Not specified | [11] |

| MV4-11 | Acute Myeloid Leukemia | Not specified | [11] |

| MonoMac-6 | Acute Monocytic Leukemia | Not specified | [11] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, HL-60) during the logarithmic growth phase.

-

Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment (for adherent cells).

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

Perform serial dilutions of the idarubicin stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of idarubicin. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

Following the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the idarubicin concentration to generate a dose-response curve and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting:

-

Seed cells (e.g., HL-60, K562) in 6-well plates at an appropriate density and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Harvest both adherent and suspension cells. For adherent cells, use trypsin-EDTA to detach them.

-

Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software. The quadrants will represent:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment and Fixation:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a histogram to visualize the DNA content.

-

Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

-

In Vitro Topoisomerase II Decatenation Assay

This assay measures the ability of idarubicin to inhibit the decatenation activity of topoisomerase II.

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), kinetoplast DNA (kDNA, a network of interlocked DNA circles), and varying concentrations of this compound.

-

Initiate the reaction by adding purified human topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Load the samples onto a 1% agarose (B213101) gel.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).

-

Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles.

-

Cellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Loading:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Wash the cells with a serum-free medium or PBS.

-

Load the cells with DCFH-DA solution (e.g., 10-20 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.

-

-

Drug Treatment and Measurement:

-

Wash the cells to remove excess probe.

-

Treat the cells with this compound at the desired concentrations. Include an untreated control and a positive control (e.g., H₂O₂).

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or flow cytometer at various time points. An increase in fluorescence indicates an increase in intracellular ROS.

-

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins like Bax and Bcl-2.

-

Protein Extraction:

-

Treat cells with this compound and harvest them.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.

-

Signaling Pathways and Visualizations

This compound triggers a cascade of signaling events culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells [pubmed.ncbi.nlm.nih.gov]

- 3. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of the in vitro genotoxicity of anticancer drugs idarubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of doxorubicin, daunorubicin, and idarubicin on the growth rate of human leukemia cells (K562) studied with image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of idarubicin-induced apoptosis in human acute myeloid leukemia blasts by all-trans retinoic acid, 1,25(OH)2 vitamin D3, and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Idarubicin: A Potent Daunorubicin Analog Forged Through Rational Drug Design and Synthesis

A Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a Second-Generation Anthracycline

Abstract

Idarubicin (B193468) (4-demethoxydaunorubicin) stands as a significant advancement in the landscape of anthracycline chemotherapy, born from the strategic modification of its parent compound, daunorubicin (B1662515). This technical guide delves into the pivotal discovery and synthetic pathways of idarubicin, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Through a detailed exploration of its chemical synthesis, mechanism of action, and a comparative analysis of preclinical and clinical data, this document elucidates the scientific rationale that established idarubicin as a more potent and clinically effective agent for the treatment of acute myeloid leukemia (AML). Quantitative data is presented in structured tables for clear comparison, and key experimental protocols are detailed to provide actionable insights for laboratory application. Visual diagrams generated using Graphviz are integrated to illustrate complex pathways and workflows, enhancing the understanding of this critical chemotherapeutic agent.

Introduction: The Quest for a Superior Anthracycline

The anthracycline class of antibiotics, originally isolated from Streptomyces peucetius, has been a cornerstone of cancer chemotherapy for decades.[1] Daunorubicin, one of the first in this class, demonstrated significant antileukemic activity.[2] However, its clinical utility was hampered by issues of cardiotoxicity and the emergence of drug resistance. This spurred a concerted effort in medicinal chemistry to develop analogs with an improved therapeutic index.

The development of idarubicin was a direct result of this endeavor. The key structural difference between idarubicin and daunorubicin is the absence of a methoxy (B1213986) group at the C-4 position of the aglycone ring.[3][4] This seemingly minor modification profoundly impacts the drug's physicochemical properties, leading to increased lipophilicity.[4][5] The enhanced lipophilicity of idarubicin facilitates greater cellular uptake and contributes to its increased potency compared to daunorubicin.[3][4]

Idarubicin was first approved by the U.S. Food and Drug Administration (FDA) in 1990 for the treatment of AML in adults, solidifying its place in the oncologist's armamentarium.[6][7]

Synthesis of Idarubicin: From Precursor to Potent Drug

The synthesis of idarubicin is a multi-step process that has been approached through various strategies, including the total synthesis of its aglycone, idarubicinone (B1213288), and the subsequent glycosylation with the daunosamine (B1196630) sugar moiety.

Total Synthesis of (±)-Idarubicinone

A notable approach to the synthesis of idarubicinone involves a "global functionalization" of a readily available polynuclear arene, tetracene.[2][8][9][10] This strategy circumvents the more traditional annulation methods that build the ring system step-by-step. The key stages of this synthesis are outlined below.

Experimental Protocol: Representative Synthesis of (±)-Idarubicinone from Tetracene

-

Arene Oxidation: Tetracene undergoes a cobalt-catalyzed oxidation to introduce initial functionality. This is followed by a ruthenium-catalyzed oxidation to further elaborate the core structure.[2][9]

-

Dearomative Hydroboration: A site-selective dearomative hydroboration is employed to install key stereocenters on the A-ring of the anthracyclinone framework.[2][9]

-

Functional Group Interconversion: Subsequent steps involve the installation of the C-9 acetyl side chain and other necessary functional groups to yield (±)-idarubicinone.[6][11]

Glycosylation to Form Idarubicin

The final step in the synthesis of idarubicin is the glycosylation of idarubicinone with a protected daunosamine derivative. This crucial step attaches the amino sugar moiety, which is essential for the drug's DNA binding and biological activity. The stereochemistry of this linkage is critical for the final compound's efficacy.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Idarubicin, like other anthracyclines, exerts its cytotoxic effects through a combination of mechanisms that ultimately lead to cancer cell death.

-

DNA Intercalation: The planar tetracyclic ring structure of idarubicin intercalates between the base pairs of the DNA double helix.[12] This physical insertion distorts the DNA structure, interfering with the processes of replication and transcription.[12]

-

Topoisomerase II Inhibition: Idarubicin is a potent inhibitor of topoisomerase II. It stabilizes the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strands after they have been cleaved. This leads to the accumulation of double-strand breaks, triggering apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the idarubicin molecule can undergo redox cycling, leading to the production of highly reactive free radicals.[12] These ROS can cause damage to cellular components, including DNA, proteins, and lipids, contributing to the drug's cytotoxicity.[12]

Preclinical and Clinical Efficacy: A Comparative Analysis

The superiority of idarubicin over daunorubicin has been demonstrated in both preclinical and clinical settings.

Preclinical In Vitro Cytotoxicity

Numerous studies have compared the in vitro cytotoxic activity of idarubicin and daunorubicin against various cancer cell lines, particularly AML cell lines. Idarubicin consistently demonstrates greater potency, as evidenced by its lower half-maximal inhibitory concentration (IC50) values.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Idarubicin and Daunorubicin in AML Cell Lines

| Cell Line | Daunorubicin IC50 (nM) | Idarubicin IC50 (nM) | Daunorubicin:Idarubicin IC50 Ratio |

| HL-60 | 8.1 | 2.6 | 3.12 |

| Kasumi-1 | 56.7 | 10.3 | 5.50 |

| KG-1 | 18.2 | 5.2 | 3.50 |

| ME-1 | 35.4 | 11.6 | 3.05 |

| MOLM-13 | 22.9 | 4.2 | 5.45 |

| OCI-AML3 | 51.5 | 17.8 | 2.89 |

Data extracted from a meta-analysis of preclinical studies.

Experimental Protocol: Determination of IC50 by MTT Assay

-

Cell Seeding: Plate AML cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with a serial dilution of idarubicin or daunorubicin (e.g., 0.1 nM to 10 µM) and a vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Clinical Trial Outcomes in AML

Numerous clinical trials have compared the efficacy and safety of idarubicin-based regimens with daunorubicin-based regimens for the induction therapy of AML. Meta-analyses of these trials have generally shown that idarubicin is associated with higher rates of complete remission (CR) and, in some studies, improved overall survival (OS).

Table 2: Comparative Efficacy of Idarubicin vs. Daunorubicin in Induction Therapy for AML (Meta-analysis Data)

| Outcome | Idarubicin Arm | Daunorubicin Arm | Risk Ratio (95% CI) | P-value |

| Complete Remission (CR) | 62% | 53% | 1.05 (1.00 - 1.09) | 0.03 |

| Overall Survival (OS) at 5 years | 13% | 9% | 0.86 (0.75 - 0.98) | 0.03 |

Data adapted from systematic reviews and meta-analyses of randomized controlled trials.

It is important to note that some more recent trials comparing idarubicin to high-dose daunorubicin have shown comparable efficacy, suggesting that the dose of daunorubicin is a critical factor in these comparisons.

Conclusion: A Triumph of Rational Drug Design

The development of idarubicin from its predecessor, daunorubicin, is a compelling example of successful rational drug design. By strategically removing a single methoxy group, medicinal chemists were able to create a more lipophilic and potent anthracycline with a superior clinical profile for the treatment of acute myeloid leukemia. The extensive body of preclinical and clinical evidence consistently supports the enhanced efficacy of idarubicin. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of idarubicin, offering valuable insights for the scientific community and highlighting the power of chemical modification in optimizing therapeutic agents. The continued study of anthracycline analogs remains a promising avenue for the development of even more effective and less toxic cancer chemotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. sukl.gov.cz [sukl.gov.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Comparison of idarubicin and high-dose daunorubicin in the induction chemotherapy for AML – a phase III study [aml-hub.com]

- 8. Dearomative hydroboration-enabled synthesis of idarubicinone and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]

- 9. benchchem.com [benchchem.com]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. A systematic collaborative overview of randomized trials comparing idarubicin with daunorubicin (or other anthracyclines) as induction therapy for acute myeloid leukaemia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

The Gatekeepers: An In-depth Technical Guide to the Cellular Uptake Mechanisms of Idarubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468) hydrochloride, a potent 4-demethoxy analog of daunorubicin (B1662515), stands as a critical chemotherapeutic agent in the arsenal (B13267) against acute myeloid leukemia (AML).[1] Its clinical efficacy is profoundly influenced by its ability to efficiently penetrate cancer cells and reach its nuclear target. The lipophilic nature of idarubicin, a consequence of the absence of a methoxy (B1213986) group at the C-4 position of its aglycone, significantly enhances its cellular uptake compared to other anthracyclines like daunorubicin and doxorubicin.[2][3] This guide provides a comprehensive technical overview of the multifaceted mechanisms governing the cellular entry of idarubicin, offering insights for researchers and professionals in drug development.

Core Mechanisms of Cellular Uptake

The journey of idarubicin across the cell membrane is not governed by a single pathway but rather a combination of passive and carrier-mediated processes.

Passive Diffusion

The high lipophilicity of idarubicin is a key determinant of its rapid cellular uptake.[4] It is widely proposed that idarubicin traverses the plasma membrane via a "flip-flop" mechanism, driven by its favorable partitioning into the lipid bilayer.[1][5] This passive diffusion allows the drug to bypass some of the common resistance mechanisms that affect more hydrophilic compounds.

Carrier-Mediated Transport

Evidence strongly suggests the involvement of a carrier-mediated transport system in the uptake of idarubicin.[1][6] Studies have demonstrated that the uptake is a temperature- and concentration-dependent process.[6][7] Furthermore, competitive inhibition of idarubicin uptake by its analog daunorubicin points towards a shared transport mechanism.[6][7] While the specific transporters are not fully elucidated for idarubicin, research into related compounds and some direct evidence suggests the potential involvement of solute carrier (SLC) transporters, such as the organic cation transporter 1 (OCT1).[5][8][9]

Quantitative Analysis of Idarubicin Uptake

The efficiency of idarubicin's cellular entry and its subsequent intracellular behavior have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Idarubicin

| Parameter | Value | Species/Cell Line | Reference(s) |

| Terminal Half-Life (Plasma) | 12.9 ± 6.0 h | Human | [10] |

| Clearance | 98.7 ± 47.3 L/h/m² | Human | [10] |

| Volume of Distribution | 1533 ± 536 L/m² | Human | [10] |

| Terminal Half-Life (Intracellular) | ~15 hours | Human Nucleated Blood and Bone Marrow Cells | [1] |

| Oral Bioavailability | 0.29 ± 0.20 | Human | [10] |

Table 2: Comparative Cellular Uptake and Potency

| Comparison | Observation | Cell Line(s) | Reference(s) |

| Idarubicin vs. Other Anthracyclines | Uptake of idarubicin was greater than that of pirarubicin, daunorubicin, and adriamycin. | HL60 cells and MNCs | [6] |

| Idarubicin was at least twice as potent as daunorubicin. | MOLT-4, HL60, CEM, K562 | [11] | |

| An overall 16-fold faster cellular uptake was observed for idarubicin compared to doxorubicin. | B16BL6, BLM, BFS-1 | [12] | |

| Intracellular Concentration | Intracellular peak concentration was 70% of that of daunorubicin, despite being given at one-fifth the dose. | Leukemic cells (Patients) | [13] |

| Cardiac Uptake Kinetics | Saturable, Michaelis-Menten type uptake with K_m = 3.06 µM and V_max = 46.0 µM/min. | Rat Heart | [14] |

Efflux Mechanisms and Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[5]

The Role of P-glycoprotein (P-gp)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a prominent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells.[15][16] While idarubicin is a substrate for P-gp, it appears to be less affected by P-gp-mediated efflux compared to daunorubicin.[1][17] This partial evasion of P-gp contributes to its higher intracellular accumulation and greater potency in MDR-positive cells.[18] The uptake rate of idarubicin is often much higher than its P-gp mediated efflux rate, allowing it to maintain effective intracellular concentrations.[4]

The interaction of idarubicin with P-gp is complex. Studies have shown that P-gp inhibitors, such as verapamil (B1683045) and PSC 833, can increase the myocardial uptake of idarubicin, suggesting that P-gp plays a role in its tissue distribution and potential cardiotoxicity.[14][19]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cellular uptake of idarubicin.

Protocol 1: Measuring Intracellular Drug Concentration by High-Performance Liquid Chromatography (HPLC)

This method allows for the precise quantification of idarubicin and its metabolites within cells.[13]

-

Cell Culture and Treatment:

-

Culture leukemia cell lines (e.g., HL60, K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.

-

Seed cells at a density of 1 x 10⁶ cells/mL.

-

Treat cells with a defined concentration of idarubicin (e.g., 0.35 µM) for various time points (e.g., 0.5, 1, 2, 4 hours).[1]

-

-

Sample Preparation:

-

Harvest cells by centrifugation at 400 x g for 5 minutes at 4°C.

-

Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells using a suitable lysis buffer or through sonication.

-

Extract idarubicin and its metabolites from the cell lysate using an appropriate solvent system (e.g., chloroform/methanol).

-

-

HPLC Analysis:

-

Separate the extracted compounds using a reverse-phase C18 column.

-

Employ a mobile phase gradient tailored for the separation of anthracyclines.

-

Detect idarubicin and its metabolites using a fluorescence detector.

-

Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

-

Protocol 2: Assessing Cellular Uptake by Flow Cytometry

This high-throughput method utilizes the intrinsic fluorescence of idarubicin to measure its accumulation in a large population of cells.[20]

-

Cell Preparation and Incubation:

-

Prepare a single-cell suspension of the desired cell line (e.g., CCRF-CEM) at a concentration of 1 x 10⁶ cells/mL.[1]

-

Incubate the cells with idarubicin at a specific concentration and for various durations.

-

-

Staining and Washing:

-

After incubation, centrifuge the cells and wash them three times with cold PBS to remove the drug from the medium.[1]

-

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in PBS.

-

Analyze the cells using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the appropriate channel (e.g., PE or PE-Cy5).

-

Record the mean fluorescence intensity (MFI) of the cell population, which is proportional to the intracellular idarubicin content.

-

Visualizing Cellular Transport and Signaling

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

Figure 1: Cellular uptake and efflux pathways of idarubicin.

Figure 2: Workflow for quantifying intracellular idarubicin by HPLC.

Figure 3: Workflow for analyzing idarubicin uptake by flow cytometry.

Conclusion

The cellular uptake of idarubicin hydrochloride is a complex interplay of its physicochemical properties and interactions with cellular transport machinery. Its high lipophilicity facilitates rapid passive diffusion across the cell membrane, while carrier-mediated transport systems contribute to its accumulation. Although it is a substrate for the P-gp efflux pump, idarubicin's high influx rate often overcomes this resistance mechanism, leading to potent cytotoxic effects. A thorough understanding of these uptake and efflux mechanisms is paramount for the rational design of novel drug delivery systems, the development of strategies to overcome multidrug resistance, and ultimately, the optimization of idarubicin-based chemotherapy regimens. Future research focused on the definitive identification of the specific solute carrier transporters involved in idarubicin uptake will further refine our understanding and may open new avenues for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. globalrph.com [globalrph.com]

- 3. Idarubicin - Wikipedia [en.wikipedia.org]

- 4. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transport mechanisms of idarubicin, an anthracycline derivative, in human leukemia HL60 cells and mononuclear cells, and comparison with those of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport Mechanisms of Idarubicin, an Anthracycline Derivative, in Human Leukemia HL60 Cells and Mononuclear Cells, and Comparison with Those of Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of idarubicin (4-demethoxydaunorubicin; IMI-30; NSC 256439) following intravenous and oral administration in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Externally triggered smart drug delivery system encapsulating idarubicin shows superior kinetics and enhances tumoral drug uptake and response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of the intracellular pharmacokinetics of daunorubicin and idarubicin in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P-glycoprotein inhibitors enhance saturable uptake of idarubicin in rat heart: pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. P-glycoprotein in primary acute myeloid leukemia and treatment outcome of idarubicin/cytosine arabinoside-based induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Idarubicin: a brief overview on pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of P-glycoprotein modulators on cardiac uptake, metabolism, and effects of idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The influence of intracellular idarubicin and daunorubicin levels on drug cytotoxicity in childhood acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Idarubicin Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of idarubicin (B193468) hydrochloride, a potent anthracycline antibiotic used in the treatment of various cancers, primarily acute leukemias.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of idarubicin and its active metabolite, idarubicinol (B1259273), in preclinical models is crucial for predicting its behavior in humans and optimizing its therapeutic use.

Executive Summary

Idarubicin hydrochloride distinguishes itself from other anthracyclines through its high lipophilicity, leading to enhanced cellular uptake and potency.[3][4] Preclinical studies in various animal models, including rabbits, rats, mice, dogs, and nonhuman primates, have been instrumental in elucidating its pharmacokinetic profile.[5][6][7][8] A key characteristic of idarubicin is its extensive and rapid conversion to the active metabolite, idarubicinol, which possesses comparable cytotoxic activity and a significantly longer half-life than the parent drug.[9][10] This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies employed in these preclinical evaluations, and provides visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic profile of idarubicin is characterized by a multi-compartment model of plasma disappearance, rapid and extensive distribution into tissues, and significant metabolism.[5][9]

Absorption

Oral administration of idarubicin has been investigated, demonstrating its potential for oral bioavailability, a unique feature among anthracyclines.[9][11] However, the bioavailability can be variable.[12][13]

Distribution

Idarubicin exhibits a large volume of distribution, indicating extensive tissue uptake.[5][12] Studies in rabbits have shown that tissue concentrations of idarubicinol can be substantially higher than those of idarubicin, highlighting the metabolite's significant contribution to the overall drug action.[5] For instance, at 24 hours post-intravenous administration, idarubicin concentrations in the myocardium were 20 times higher than in plasma, while idarubicinol concentrations were 5 times higher.[5]

Metabolism

The primary metabolic pathway for idarubicin is the reduction of the C-13 ketone to form idarubicinol.[10] This conversion is catalyzed by ketone reductases, including aldo-keto reductases and carbonyl reductases.[10][14] The formation of idarubicinol is stereoselective, predominantly yielding the (13S)-epimer.[6][14] Plasma concentrations of idarubicinol often exceed those of the parent drug, and its area under the concentration-time curve (AUC) can be significantly greater.[5][12]

Excretion

Excretion of idarubicin and its metabolites occurs through both renal and biliary pathways.[9] However, only a small percentage of the administered dose is recovered in urine as idarubicin and idarubicinol, suggesting the presence of other, yet unidentified, metabolites.[9][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of idarubicin and idarubicinol in various preclinical models.

Table 1: Pharmacokinetic Parameters of Idarubicin Following Intravenous Administration

| Preclinical Model | Dose | CL (ml/min) | Vss (L) | t½ (h) | AUC (µmol/L·min) | Reference |

| Rabbit | Not Specified | 221.7 | 24 | Not Specified | Not Specified | [5] |

| Nonhuman Primate | 8 mg/m² | 1650 ± 610 (mL/min/m²) | Not Specified | 12.3 ± 11.4 | 10.8 ± 3.7 | [8] |

CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUC: Area under the concentration-time curve.

Table 2: Pharmacokinetic Parameters of Idarubicinol Following Intravenous Administration of Idarubicin

| Preclinical Model | Dose of Idarubicin | t½ (h) | AUC (µmol/L·min) | Reference |

| Nonhuman Primate | 8 mg/m² | 28.7 ± 4.2 | 67 ± 9.8 | [8] |

t½: Half-life; AUC: Area under the concentration-time curve.

Experimental Protocols

The following sections detail the methodologies used in the preclinical pharmacokinetic studies of idarubicin.

Animal Models

A range of animal species have been utilized in the preclinical evaluation of idarubicin, including:

Drug Administration and Sample Collection

Intravenous Administration: this compound is typically dissolved in a suitable vehicle, such as sterile water or saline, and administered as a slow intravenous injection or infusion.[3][8]

Oral Administration: For oral studies, idarubicin is administered via gavage.[6]